4,8-Dimethyl-1-nonanol
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Overview
Description
4,8-Dimethyl-1-nonanol is an organic compound with the molecular formula C₁₁H₂₄O It is a type of alcohol, specifically a nonanol, characterized by the presence of two methyl groups at the 4th and 8th positions of the nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dimethyl-1-nonanol can be achieved through several methods. One common approach involves the alkylation of a suitable precursor, such as 4,8-dimethylnonanal, followed by reduction to the corresponding alcohol. The reaction typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding aldehyde or ketone. This process is often carried out in the presence of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to ensure efficient conversion .
Chemical Reactions Analysis
Types of Reactions
4,8-Dimethyl-1-nonanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form the corresponding alkane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃)
Major Products Formed
Oxidation: 4,8-Dimethyl-1-nonanal, 4,8-Dimethyl-1-nonanoic acid
Reduction: 4,8-Dimethylnonane
Substitution: 4,8-Dimethyl-1-chlorononane, 4,8-Dimethyl-1-bromononane
Scientific Research Applications
4,8-Dimethyl-1-nonanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4,8-Dimethyl-1-nonanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can influence various biochemical processes, including signal transduction and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- 1-Nonanol
- 4,8-Dimethylnonane
- 4,8-Dimethyl-1-nonanal
Uniqueness
4,8-Dimethyl-1-nonanol is unique due to the presence of two methyl groups at specific positions on the nonane chain. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
CAS No. |
33933-80-1 |
---|---|
Molecular Formula |
C11H24O |
Molecular Weight |
172.31 g/mol |
IUPAC Name |
4,8-dimethylnonan-1-ol |
InChI |
InChI=1S/C11H24O/c1-10(2)6-4-7-11(3)8-5-9-12/h10-12H,4-9H2,1-3H3 |
InChI Key |
ASDSWUHLJCTXPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)CCCO |
Origin of Product |
United States |
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